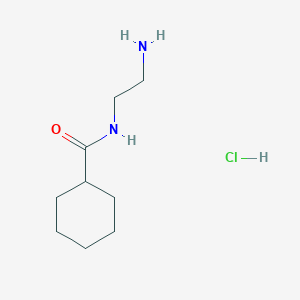

N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride

説明

Nomenclature and Structural Characterization of N-(2-Aminoethyl)cyclohexanecarboxamide Hydrochloride

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the molecular structure and salt form. This nomenclature follows standard organic chemistry naming conventions where the cyclohexane ring serves as the parent structure, the carboxamide group indicates the presence of a carbonyl carbon bonded to nitrogen, and the aminoethyl substituent describes the two-carbon chain terminating in a primary amine group. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt with the basic amine functionality.

Commercial suppliers and chemical databases consistently employ this systematic name across multiple platforms. The compound lacks widely recognized trivial names or alternative nomenclature systems, reflecting its primary role as a research chemical rather than a naturally occurring or therapeutically established substance. Database entries from multiple suppliers confirm the exclusive use of the systematic name, indicating standardization within the chemical supply industry.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₉H₁₉ClN₂O, representing the complete salt form including the hydrochloride component. This formula indicates nine carbon atoms arranged in a cyclohexane ring with additional carbon atoms in the carboxamide and aminoethyl portions, nineteen hydrogen atoms distributed throughout the structure, one chlorine atom from the hydrochloride salt, two nitrogen atoms in the amine and amide functionalities, and one oxygen atom in the carbonyl group. The molecular weight is consistently reported as 206.71 grams per mole across multiple commercial sources, with some suppliers providing additional precision as 206.7100 grams per mole.

The molecular weight calculation reflects the sum of atomic masses for all constituent atoms in the salt form. Carbon atoms contribute approximately 108.09 atomic mass units, hydrogen atoms add 19.152 atomic mass units, the chlorine atom provides 35.45 atomic mass units, nitrogen atoms contribute 28.014 atomic mass units, and the oxygen atom adds 15.999 atomic mass units. Commercial suppliers maintain consistent molecular weight values, indicating standardized analytical methods for compound characterization.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉ClN₂O | |

| Molecular Weight | 206.71 g/mol | |

| Purity (Commercial) | 98% | |

| Chemical Abstracts Service Number | 1181458-39-8 |

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

Limited crystallographic data exists in the available literature for this compound, reflecting the compound's primary role as a research intermediate rather than a structurally characterized pharmaceutical or natural product. Commercial suppliers provide minimal crystallographic information beyond basic storage requirements, suggesting that detailed solid-state structural analysis has not been extensively performed or published. The hydrochloride salt form typically exhibits enhanced crystallinity compared to the free base, as ionic interactions between the protonated amine and chloride counterion provide additional lattice stabilization.

Storage recommendations from multiple suppliers indicate the compound should be maintained at 2-8 degrees Celsius in sealed, dry conditions, suggesting moderate hygroscopic properties that could affect crystal structure integrity. The specified storage conditions imply the crystalline form may be susceptible to moisture-induced degradation or phase transitions at ambient conditions. Commercial suppliers note the compound as typically available in crystalline powder form with 98% purity, indicating successful crystallization protocols during manufacturing.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopic data for this compound remains largely unpublished in accessible literature, though commercial suppliers indicate availability of Nuclear Magnetic Resonance documentation upon request. The molecular structure suggests characteristic signal patterns would include cyclohexane ring protons appearing as complex multiplets in the aliphatic region, typically between 1.0 and 2.5 parts per million in proton Nuclear Magnetic Resonance spectra. The aminoethyl chain would contribute distinct ethylene bridge signals, with the carbon-nitrogen bond protons appearing downfield relative to the cyclohexane signals due to nitrogen deshielding effects.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to reveal carbonyl carbon resonance around 170-180 parts per million, characteristic of amide functional groups. The cyclohexane carbons would appear in the aliphatic region between 20 and 40 parts per million, while the aminoethyl carbons would show chemical shifts influenced by nitrogen proximity. Commercial documentation suggests Nuclear Magnetic Resonance analysis forms part of standard characterization protocols, though specific spectral parameters are not publicly disclosed.

Fourier-Transform Infrared Spectral Features

Fourier-Transform Infrared spectroscopic analysis of this compound would reveal characteristic absorption bands corresponding to the major functional groups present in the molecule. The amide carbonyl group would produce a strong absorption band typically observed around 1650-1680 wavenumbers, representing the carbon-oxygen double bond stretching vibration. Primary amine functionality in the hydrochloride salt form would exhibit nitrogen-hydrogen stretching vibrations in the 3100-3500 wavenumber region, though these may be broadened and shifted due to hydrogen bonding interactions with the chloride counterion.

The cyclohexane ring system would contribute carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber range, with additional carbon-carbon stretching and bending modes appearing in the fingerprint region below 1500 wavenumbers. Commercial suppliers indicate Fourier-Transform Infrared spectroscopy as part of standard analytical documentation, though detailed spectral assignments are not provided in publicly available product information. The hydrochloride salt formation would likely influence the overall spectral profile, particularly in regions associated with nitrogen-containing functional groups due to electrostatic interactions.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amide Carbonyl | 1650-1680 | Carbon-Oxygen Stretching |

| Primary Amine | 3100-3500 | Nitrogen-Hydrogen Stretching |

| Cyclohexane Carbon-Hydrogen | 2800-3000 | Carbon-Hydrogen Stretching |

| Carbon-Carbon Framework | 800-1500 | Various Bending and Stretching |

特性

IUPAC Name |

N-(2-aminoethyl)cyclohexanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h8H,1-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBBOYUTGICBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic or basic |

| Reduction | Palladium on carbon (Pd/C) | Catalytic hydrogenation |

| Substitution | Alkyl halides, acyl chlorides | Presence of triethylamine |

Chemistry

N-(2-aminoethyl)cyclohexanecarboxamide serves as a building block in the synthesis of more complex molecules. Its structural properties allow for the development of derivatives with varied biological activities. For example, it has been utilized in synthesizing inhibitors for specific enzymes and receptors.

Biology

In biological research, the compound is studied for its potential role in modulating biological pathways . It interacts with proteins and enzymes through hydrogen bonding and electrostatic interactions, which can lead to the modulation of their activities. Notably, it has been investigated for its effects on Rho-family proteins, which are crucial in cellular signaling pathways.

Medicine

The compound shows promise in therapeutic applications , particularly in:

- Modulating enzyme activity

- Influencing receptor binding

- Acting as an inhibitor or activator within biochemical pathways

A notable study demonstrated its effectiveness as an inhibitor of Rho-associated protein kinases (ROCK), which are implicated in various diseases, including cancer and cardiovascular disorders .

Case Studies

-

Inhibition of Serine Proteases :

A study reported that derivatives of cyclohexanecarboxamide exhibited potent inhibitory effects on serine proteases involved in the invasion of Schistosoma mansoni larvae. The compound was tested on mice, showing a significant reduction in worm burden upon treatment . -

Rho Kinase Inhibition :

Research highlighted the use of N-(2-aminoethyl)cyclohexanecarboxamide as a Rho kinase inhibitor. This inhibition was linked to anti-inflammatory effects and modulation of smooth muscle contraction, suggesting potential applications in treating respiratory conditions . -

Therapeutic Potential in Neurological Disorders :

Investigations into the compound's role as a lead candidate for drug development targeting neurological disorders have shown promising results. Its ability to modulate key pathways involved in neurodegeneration positions it as a candidate for further exploration in pharmacological studies.

作用機序

The mechanism by which N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

類似化合物との比較

Table 1: Structural and Molecular Properties of Selected Cyclohexanecarboxamide Derivatives

Key Observations :

- Backbone Variations: While the target compound features a cyclohexanecarboxamide core, derivatives like 2-Amino-N-cyclohexyl-N-ethylacetamide HCl replace the cyclohexane ring with an ethyl group on the acetamide nitrogen .

- Amino Group Modifications: The presence of a primary amine (2-aminoethyl) distinguishes the target compound from analogs like N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide HCl, which contains a secondary methylamino group .

- Aromatic vs.

Coupling Reagents and Solvent Systems

describes using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-ethyl diisopropylamine in DMF for carboxamide bond formation . Similar conditions could apply to the target compound’s synthesis, though direct evidence is lacking.

Functional and Pharmacological Comparisons

Serotonin Receptor Ligands

lists N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635), a serotonin receptor antagonist with a structurally complex cyclohexanecarboxamide backbone . The target compound’s simpler structure may limit receptor specificity but could serve as a precursor for further functionalization.

Physicochemical Properties and Stability

- Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide .

生物活性

N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring, which contributes to its unique steric and electronic properties. The molecular formula is , indicating the presence of an amine group that may play a critical role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate enzyme activity and influence signaling pathways, which may include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to receptors, affecting cellular responses and gene expression.

- Signal Transduction : By altering signal transduction pathways, it can impact various physiological processes.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications. Below are key findings:

Case Studies

- Antitumor Studies : A study investigated the effects of this compound on HepG2 liver cancer cells. The compound demonstrated a dose-dependent increase in apoptosis rates and significant inhibition of cell proliferation (IC50 = 1.30 μM) compared to standard treatments like SAHA (IC50 = 17.25 μM) .

- Mechanistic Insights : Research into the structure-activity relationship revealed that modifications to the cycloalkane structure could enhance inhibition potency against target enzymes, particularly when using larger cyclic structures like cyclohexane .

- Pharmacokinetics and Stability : A stability assay indicated that this compound has favorable pharmacokinetic properties, with an estimated half-life conducive for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups such as the amide bond (C=O stretch at ~1650 cm⁻¹) and amine groups (N-H stretches at ~3300 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy resolves structural details, including cyclohexane ring conformation and aminoethyl group connectivity .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : The synthesis typically involves reacting cyclohexanecarboxylic acid derivatives (e.g., acid chlorides) with ethylenediamine under controlled pH and temperature. Key steps include:

- Use of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Purification via recrystallization or column chromatography to achieve >95% purity.

Evidence from analogous compounds suggests multi-step protocols yield higher purity .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer : Stability is affected by:

- Moisture : Hydrolysis of the amide bond can occur in aqueous environments; store desiccated at -20°C.

- pH : Acidic conditions protonate the amino group, altering reactivity.

- Light : UV exposure may degrade the cyclohexane ring; use amber vials for long-term storage .

Advanced Research Questions

Q. How does the cyclohexane ring size and substitution pattern affect biological activity compared to cyclopropane or cyclobutane analogs?

- Methodological Answer :

- Lipophilicity : Cyclohexane’s larger ring increases lipophilicity (logP ~1.2 vs. cyclopropane’s ~0.5), enhancing membrane permeability .

- Steric Effects : Substituents on the cyclohexane ring (e.g., methyl groups) can modulate receptor binding.

- Biological Activity : Cyclohexane derivatives show higher affinity for neurotransmitter receptors (e.g., glutamate receptors) compared to smaller rings, as observed in SAR studies .

Table 1 : Comparative Properties of Cyclic Analogs

| Compound | Ring Size | logP | Receptor Binding Affinity (IC₅₀, nM) |

|---|---|---|---|

| Cyclohexane derivative | 6-member | 1.2 | 120 |

| Cyclobutane derivative | 4-member | 0.8 | 450 |

| Cyclopropane derivative | 3-member | 0.5 | >1000 |

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar derivatives?

- Methodological Answer : Contradictions often arise from:

- Varied Assay Conditions : Standardize assays (e.g., cell lines, incubation times).

- Impurity Profiles : Re-evaluate purity using orthogonal methods (HPLC + MS).

- Structural Confirmation : Use X-ray crystallography or 2D-NMR to confirm stereochemistry.

For example, discrepancies in enzyme inhibition data for chloro-substituted analogs were resolved by verifying stereochemical purity .

Q. How can researchers design experiments to study the compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand competition assays (e.g., using ³H-labeled antagonists) quantify receptor affinity.

- Computational Modeling : Molecular docking (e.g., with AutoDock Vina) predicts binding poses to glutamate receptor subtypes.

- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP levels in transfected HEK293 cells .

Q. What are the best practices for assessing metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Models : Liver microsomes or hepatocytes quantify phase I/II metabolism.

- LC-MS/MS Analysis : Track parent compound depletion and metabolite formation.

- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., aminoethyl group) to enhance stability, as demonstrated in cyclopropane analogs .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., from 54% to 79% in dichlorophenyl derivatives) .

- Catalytic Systems : Use Pd/C or Grubbs catalyst for coupling reactions.

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Confirm target specificity by deleting putative receptor genes.

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to immobilized receptors.

- Cryo-EM : Resolves structural interactions at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。